molecular formula C12H13ClN2O2 B14395806 5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione CAS No. 87219-26-9

5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione

Cat. No.: B14395806
CAS No.: 87219-26-9
M. Wt: 252.69 g/mol
InChI Key: XDSKSJFLSLIEJA-UHFFFAOYSA-N
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Description

5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a benzyl group at the 5-position and a 2-chloroethyl group at the 3-position of the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione typically involves the reaction of L-phenylalanine with 2-chloroethylisocyanate in a suitable solvent such as nitromethane (CH₃NO₂). The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-induced pyrolysis (MIP) and flash vacuum pyrolysis (FVP) have been employed to achieve better yields and efficiency . These methods allow for the controlled decomposition of intermediates, leading to the formation of the target compound.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The benzyl and chloroethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can undergo dehydrogenation or dehydrochlorination reactions under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione: This compound is similar in structure but contains a benzylidene group instead of a benzyl group.

    5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one: This compound has a thioxo group at the 2-position instead of a dione.

Uniqueness

5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

87219-26-9

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

5-benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C12H13ClN2O2/c13-6-7-15-11(16)10(14-12(15)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)

InChI Key

XDSKSJFLSLIEJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)CCCl

Origin of Product

United States

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